

molecular structure of 3-Chloro-2,6-diethylaniline

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Compound of Interest

Compound Name: 3-Chloro-2,6-diethylaniline

Cat. No.: B1582751

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An In-Depth Technical Guide to the Molecular Structure of **3-Chloro-2,6-diethylaniline**

Executive Summary

3-Chloro-2,6-diethylaniline is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially active pharmaceutical ingredients (APIs).^[1] Its molecular architecture, characterized by a chlorinated and di-ethylated benzene ring attached to an amino group, presents a unique combination of steric and electronic properties. A comprehensive understanding of its structure is paramount for researchers and drug development professionals to ensure identity, purity, and reactivity in complex synthetic applications. This guide provides a detailed exploration of the molecular structure of **3-Chloro-2,6-diethylaniline**, outlining the key analytical methodologies for its characterization, providing insight into its synthesis, and summarizing its essential properties and safety considerations.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and understand its physical properties. These data are critical for laboratory handling, reaction setup, and regulatory compliance.

Nomenclature and Identifiers

The compound is systematically named and cataloged under various chemical inventory systems, ensuring its unambiguous identification across global databases.

Identifier	Value	Source
IUPAC Name	3-chloro-2,6-diethylaniline	PubChem[2]
CAS Number	67330-62-5	Sigma-Aldrich, VIVAN Life Sciences[3]
Molecular Formula	C ₁₀ H ₁₄ ClN	Santa Cruz Biotechnology[4]
Molecular Weight	183.68 g/mol	Sigma-Aldrich
InChI Key	VDJBIPLKIGSVRG-UHFFFAOYSA-N	PubChem[2]
Synonyms	CDEA, 3-Chloro-2,6-diethylbenzenamine	VIVAN Life Sciences[3]

Core Physicochemical Data

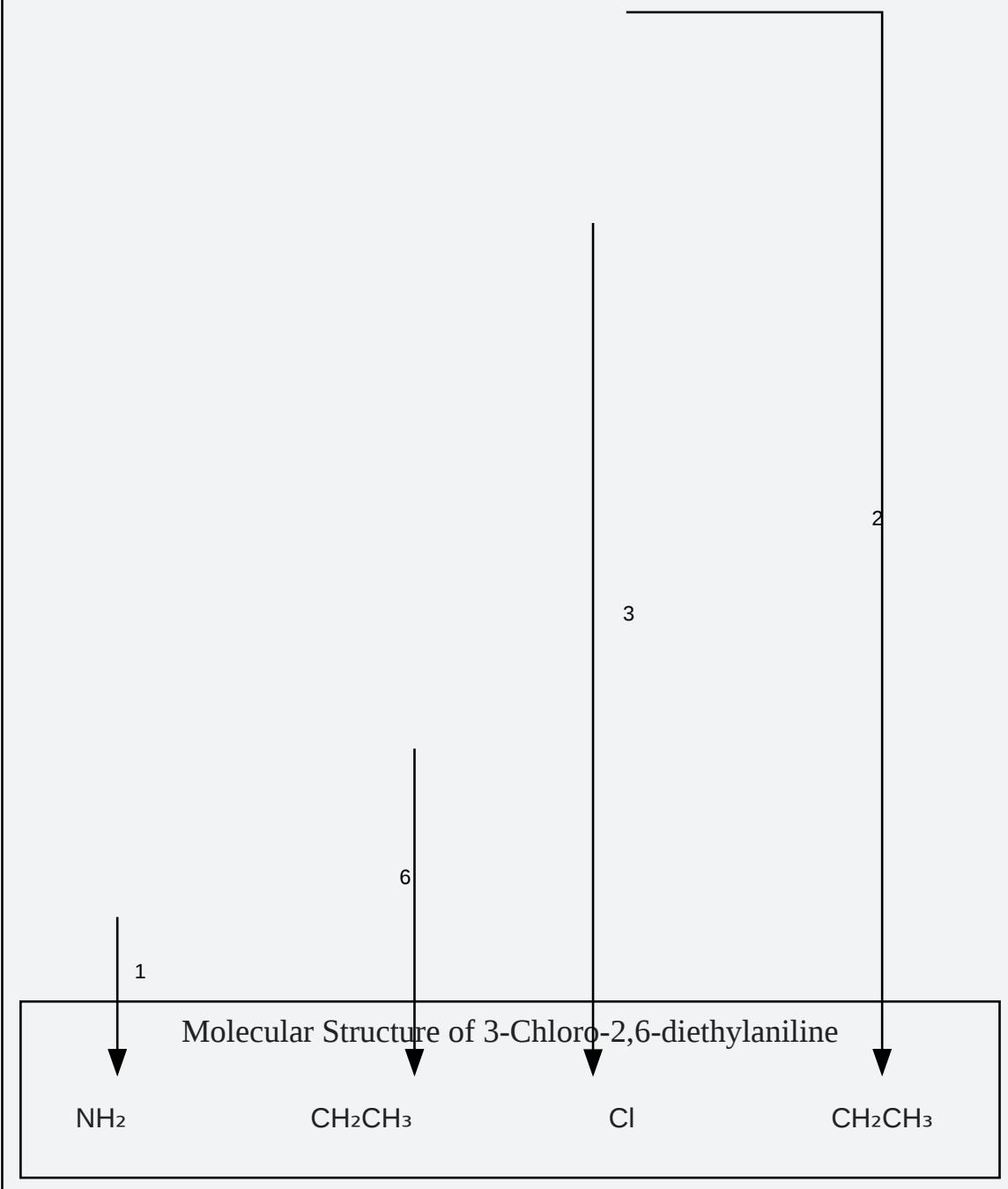
The physical properties of **3-Chloro-2,6-diethylaniline** dictate its behavior in solution and during purification processes.

Property	Value	Source
Appearance	Liquid	Sigma-Aldrich
Boiling Point	137-139 °C at 10 mmHg	Sigma-Aldrich
Density	1.095 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	n _{20/D} 1.56	Sigma-Aldrich
Flash Point	113 °C (235.4 °F) - closed cup	Sigma-Aldrich
Solubility	Sparingly soluble in water	Guidechem[1]

Molecular Structure and Elucidation

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research and development. It relies on a multi-technique analytical approach where each method provides a unique piece of the structural puzzle.[\[5\]](#)

Molecular Structure of 3-Chloro-2,6-diethylaniline



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Caption: 2D representation of the **3-Chloro-2,6-diethylaniline** molecule.

Spectroscopic Characterization Workflow

A logical and systematic workflow is essential for the unambiguous characterization of a newly synthesized or procured batch of **3-Chloro-2,6-diethylaniline**. This ensures both purity and structural integrity.

Caption: General workflow for the characterization of a synthesized aniline derivative.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Expertise: For **3-Chloro-2,6-diethylaniline**, the proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino (-NH₂) protons, and the two magnetically non-equivalent ethyl groups. The aromatic protons will appear as doublets in the 6.5-7.5 ppm region, with their coupling constant revealing their ortho relationship. The two ethyl groups, being adjacent to the bulky amino and chloro groups, will exhibit characteristic quartet (for -CH₂) and triplet (for -CH₃) patterns. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ¹³C NMR Expertise: The carbon NMR spectrum will confirm the presence of 10 unique carbon atoms. Six signals will be in the aromatic region (~115-150 ppm), with the carbons directly attached to nitrogen, chlorine, and ethyl groups being significantly shifted. The four aliphatic carbons of the two ethyl groups will appear in the upfield region (~10-30 ppm).

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-20 mg of **3-Chloro-2,6-diethylaniline** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving N-H protons.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.
- Data Acquisition: Acquire a standard ^1H spectrum, followed by a $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectrum. For unambiguous assignments, 2D experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) are recommended.
- Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns.[\[5\]](#)

- Expertise & Causality: For **3-Chloro-2,6-diethylaniline**, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is the preferred choice. The basic amino group is readily protonated to form the $[\text{M}+\text{H}]^+$ ion. The expected molecular ion peak would be at m/z 184 (for $\text{C}_{10}\text{H}_{15}\text{ClN}^+$). A key feature to look for is the isotopic pattern for chlorine: a pair of peaks with a ~3:1 intensity ratio, separated by two mass units (e.g., m/z 184 and 186), which is a definitive signature for a monochlorinated compound. GC-MS data shows a top peak at m/z 168, corresponding to the loss of a methyl group ($[\text{M}-\text{CH}_3]^+$), and a molecular ion peak at m/z 183.[\[2\]](#)

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of the analyte (1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is a common practice to promote protonation ($[\text{M}+\text{H}]^+$) and enhance signal intensity for basic compounds like anilines.[\[5\]](#)
- Instrumentation: Infuse the sample solution directly into an ESI mass spectrometer or couple it with a liquid chromatography system (LC-MS) for online separation and analysis.
- Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

- Data Analysis: Identify the $[M+H]^+$ ion and confirm the characteristic isotopic pattern of the chlorine atom. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.^[5]

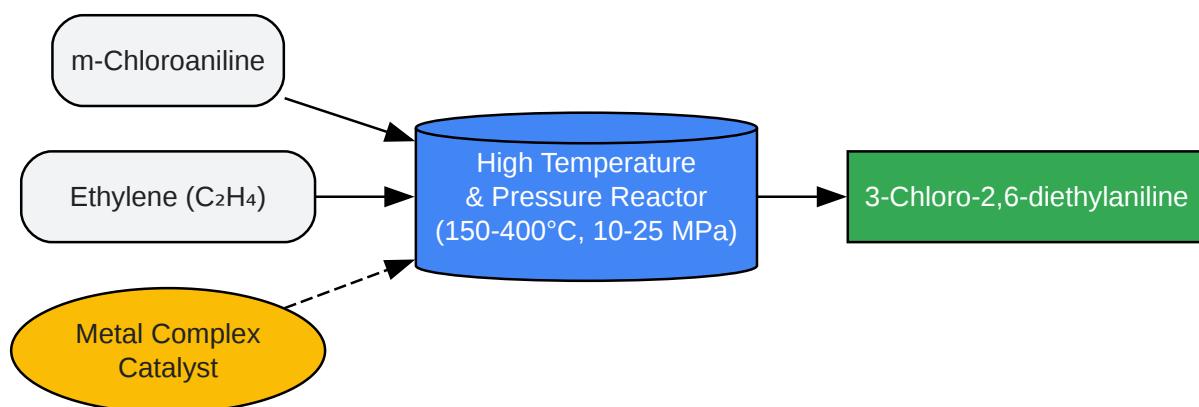
- Expertise & Causality: The IR spectrum of **3-Chloro-2,6-diethylaniline** will be dominated by stretches associated with the amine and aromatic functionalities. A key diagnostic feature is the N-H stretching vibration of the primary amine group, which typically appears as a pair of medium-intensity bands in the $3300\text{-}3500\text{ cm}^{-1}$ region. Aromatic C-H stretches will be visible just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm^{-1} . The C-N stretch and aromatic C=C ring stretches will be found in the fingerprint region ($1000\text{-}1600\text{ cm}^{-1}$).

Experimental Protocol: FTIR Analysis

- Sample Preparation: As **3-Chloro-2,6-diethylaniline** is a liquid, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Obtain a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Data Analysis: Identify and label the characteristic absorption bands corresponding to the N-H, aromatic C-H, aliphatic C-H, C=C, and C-N functional groups.

Synthesis and Mechanistic Insight

Understanding the synthesis of **3-Chloro-2,6-diethylaniline** is crucial for anticipating potential impurities and for scaling up production. A common industrial approach involves the direct ethylation of a substituted aniline.



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Caption: A generalized synthetic route to **3-Chloro-2,6-diethylaniline**.

A patented method describes the reaction of m-chloroaniline with ethylene at high temperature (150-400°C) and pressure (10-25 MPa) in the presence of an aniline or alkylaniline metal complex catalyst.^{[6][7]} This process directly introduces the two ethyl groups ortho to the amino group. The choice of a metal catalyst is key to facilitating the C-C bond formation between the aromatic ring and ethylene. The steric hindrance from the existing chloro and amino groups directs the ethylation to the 2 and 6 positions.

Applications in Research and Development

3-Chloro-2,6-diethylaniline is primarily utilized as a versatile chemical intermediate. Its structure is a valuable scaffold for building more complex molecules. In the context of drug development, substituted anilines are foundational motifs in a wide array of pharmaceuticals.^[5] While specific applications of this exact molecule in marketed drugs are not widely documented, its analogues, like 3-Chloro-2-methylaniline, are precursors to herbicides and have been investigated in the synthesis of potential cancer agents.^[8] The related compound, 2,6-diethylaniline, is a well-known precursor for N-heterocyclic carbene (NHC) ligands used in catalysis, highlighting the utility of this substitution pattern in modern chemistry.^[9]

Safety, Handling, and Storage

Proper handling of **3-Chloro-2,6-diethylaniline** is essential to ensure laboratory safety.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[2\]](#)[\[10\]](#)

Hazard Code	Description	Class
H302 + H312 + H332	Harmful if swallowed, in contact with skin, or if inhaled	Acute Toxicity (Oral, Dermal, Inhalation), Cat. 4
H315	Causes skin irritation	Skin Irritation, Cat. 2
H319	Causes serious eye irritation	Eye Irritation, Cat. 2
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Cat. 3

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)
- Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[\[10\]](#) Avoid breathing vapors or mists.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[10\]](#)

Storage Conditions

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and evaporation.[\[11\]](#)

Conclusion

The molecular structure of **3-Chloro-2,6-diethylaniline** is well-defined by its substituted aromatic core. Its unambiguous characterization is reliably achieved through a synergistic combination of NMR, MS, and IR spectroscopy, supported by chromatographic purity analysis.

Each technique provides complementary information that, when integrated, confirms the compound's identity and quality with a high degree of confidence. For researchers and developers, a thorough understanding of this molecule's properties, synthesis, and analytical signatures is the cornerstone for its successful application as a synthetic intermediate in the creation of novel and valuable chemical entities.

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